Product packaging for Gadoxetate Disodium(Cat. No.:CAS No. 135326-22-6)

Gadoxetate Disodium

Cat. No.: B1674393
CAS No.: 135326-22-6
M. Wt: 725.7 g/mol
InChI Key: SLYTULCOCGSBBJ-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Hepatocyte-Specific Contrast Agents in Biomedical Research

Hepatocyte-specific contrast agents represent a class of imaging agents utilized in magnetic resonance imaging to enhance the visualization and characterization of liver tissue and lesions. Unlike extracellular contrast agents that distribute throughout the extracellular space, hepatocyte-specific agents are actively taken up by functioning hepatocytes. This selective uptake allows for a distinct enhancement pattern of the liver parenchyma, providing valuable information about hepatocellular function and the presence of lesions that may have impaired hepatocyte activity. dartmouth.edursna.org This class includes agents like mangafodipir trisodium (B8492382) (Mn-DPDP), gadobenate dimeglumine (Gd-BOPTA), and gadoxetic acid (Gd-EOB-DTPA), the latter being the focus of this article. dartmouth.edursna.org Research employing these agents aims to improve the detection, characterization, and understanding of various liver pathologies, including tumors, fibrosis, and functional impairments. dartmouth.edursna.org

Evolution of Gadolinium-Based Contrast Agents for Hepatic Imaging Research

The landscape of hepatic imaging research has been significantly shaped by the evolution of gadolinium-based contrast agents (GBCAs). Early GBCAs, such as gadopentetate dimeglumine (Gd-DTPA), were primarily extracellular agents, distributing in the vascular and interstitial spaces. wikipedia.orgemjreviews.com While useful for assessing vascularity, they lacked the ability to provide specific information about hepatocellular function. The development of hepatocyte-specific GBCAs marked a crucial advancement. Gadobenate dimeglumine (Gd-BOPTA) and gadoxetate disodium (B8443419) (Gd-EOB-DTPA) were introduced as agents exhibiting both extracellular and hepatobiliary distribution properties. dartmouth.eduajronline.org This dual nature allows for dynamic imaging during the vascular phases, similar to extracellular agents, followed by a hepatobiliary phase where the contrast agent is taken up by hepatocytes and excreted into the bile. dartmouth.edumoh.gov.my This evolution has provided researchers with enhanced capabilities to differentiate between lesions based on their hepatocellular origin and functional status, leading to improved diagnostic accuracy in research settings. dartmouth.edunih.gov Studies have shown that hepatobiliary agents can improve the detection and characterization of liver lesions compared to extracellular agents. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28GdN3Na2O11 B1674393 Gadoxetate Disodium CAS No. 135326-22-6

Properties

CAS No.

135326-22-6

Molecular Formula

C23H28GdN3Na2O11

Molecular Weight

725.7 g/mol

IUPAC Name

disodium;2-[[2-[bis(carboxylatomethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+)

InChI

InChI=1S/C23H33N3O11.Gd.2Na/c1-2-37-18-5-3-16(4-6-18)9-17(26(14-22(33)34)15-23(35)36)10-24(11-19(27)28)7-8-25(12-20(29)30)13-21(31)32;;;/h3-6,17H,2,7-15H2,1H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);;;/q;+3;2*+1/p-5

InChI Key

SLYTULCOCGSBBJ-UHFFFAOYSA-I

Canonical SMILES

CCOC1=CC=C(C=C1)CC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O)N(CC(=O)O)CC(=O)O.[Na+].[Na+].[Gd]

Appearance

Solid powder

density

1.088 g/mL at 37 °C

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

disodium gadoxetate
eovist
gadolinium (4S)-4-(4-ethoxybenzyl)-3,6,9-tris(carboxylatomethyl)-3,6,9-triazaundecanoic acid disodium salt
gadolinium ethoxybenzyl diethylenetriaminepentaacetic acid
gadolinium ethoxybenzyl DTPA
gadoxetate disodium
gadoxetic acid
gadoxetic acid disodium
Gd-EOB-DTPA
primovist

Origin of Product

United States

Molecular Architecture and Physicochemical Determinants of Function

Gadolinium Chelation and Paramagnetic Properties in Relaxation Enhancement Research

At the core of gadoxetate disodium's function is the presence of a gadolinium(III) ion (Gd³⁺). Gadolinium is a rare earth element known for its strong paramagnetic properties, which arise from its seven unpaired electrons. patsnap.commrimaster.com In free ionic form, however, gadolinium is toxic to humans. patsnap.commrimaster.com To mitigate this toxicity and enable its use as an imaging agent, the gadolinium ion is tightly bound, or chelated, by an organic ligand. patsnap.commrimaster.com

In gadoxetate disodium (B8443419), the gadolinium ion is chelated by a derivative of diethylenetriaminepentaacetic acid (DTPA). nih.govdrugbank.com This chelation forms a stable complex, preventing the release of toxic free gadolinium ions in the body. patsnap.commrimaster.com When placed in a magnetic field, the paramagnetic gadolinium ion within the chelate creates a large local magnetic moment. nih.govdrugbank.commoh.gov.my This local magnetic field interacts with the surrounding water protons, influencing their relaxation rates. nih.govdrugbank.commoh.gov.my Specifically, gadolinium significantly shortens the spin-lattice (T1) and, to some extent, the spin-spin (T2 and T2*) relaxation times of nearby water molecules. mrimaster.comdrugbank.commoh.gov.my The shortening of the T1 relaxation time is the primary mechanism by which this compound enhances signal intensity in T1-weighted MRI sequences, leading to increased brightness in the resulting images and improved visualization of tissues and lesions. mrimaster.comdrugbank.commoh.gov.myfda.gov

Structural Features of the Ethoxybenzyl Moiety and its Functional Role

A key distinguishing feature of this compound is the presence of an ethoxybenzyl (EOB) moiety covalently bound to the DTPA ligand. nih.govdrugbank.comnih.gov This lipophilic functional group plays a crucial role in the compound's unique pharmacokinetic and pharmacodynamic properties, particularly its hepatocyte specificity. drugbank.comnih.gov The ethoxybenzyl moiety facilitates the selective uptake of gadoxetate into the intracellular space of functioning hepatocytes. patsnap.comdrugbank.comnih.gov This uptake is mediated by specific membrane transport proteins, primarily organic anion transporting polypeptides (OATPs), such as OATP1B1 and OATP1B3. patsnap.comdrugbank.com Following uptake, the ethoxybenzyl moiety also contributes to the excretion of the contrast agent into the bile duct via multidrug resistance proteins (MRPs). patsnap.comnih.gov This receptor-based influx and efflux system driven by the EOB moiety is what makes this compound a highly effective hepatocyte-specific contrast agent for liver imaging. patsnap.comnih.gov

Amphipathic Nature and its Influence on Biological Distribution Mechanisms

This compound exhibits an amphipathic nature, meaning it possesses both hydrophilic (water-loving) and lipophilic (fat-loving) characteristics. drugbank.commoh.gov.mynih.gov The DTPA chelating part and the disodium salt contribute to its hydrophilic properties, making it highly water-soluble. drugbank.commoh.gov.mybayer.com The covalently bound ethoxybenzyl moiety provides the lipophilic character. drugbank.commoh.gov.mynih.gov

This amphipathic balance dictates its biological distribution mechanisms. Initially, after intravenous injection, this compound distributes in the extracellular space, similar to other extracellular gadolinium-based contrast agents. patsnap.comdrugbank.comradiopaedia.org This allows for the assessment of vascular structures and perfusion in the dynamic phases of MRI. patsnap.comradiopaedia.org Subsequently, the lipophilic ethoxybenzyl moiety facilitates the active transport of the compound into hepatocytes via OATP transporters, leading to significant intracellular accumulation in healthy liver tissue. patsnap.comdrugbank.commoh.gov.mynih.gov This dual distribution pattern – initial extracellular distribution followed by selective hepatocyte uptake and biliary excretion – is a hallmark of this compound and underlies its utility in both dynamic and hepatobiliary phase imaging of the liver. patsnap.comdrugbank.comnih.gov

Linear Ionic Structure and its Implications for Agent Stability

This compound is characterized by a linear ionic structure. drugbank.comnih.govbayer.comradiopaedia.org The molecule consists of a linear arrangement of atoms with charged groups, including the chelated gadolinium ion and the disodium salt. nih.govdrugbank.comgenome.jp The ionic nature contributes to its water solubility. drugbank.commoh.gov.mybayer.com

The linear structure of gadolinium chelates has implications for their stability compared to macrocyclic chelates. Generally, linear gadolinium chelates are considered less thermodynamically and kinetically stable than macrocyclic agents, meaning they may be more prone to dissociation and the release of free gadolinium ions under certain conditions, such as low pH environments. researchgate.net However, the EOB-DTPA ligand in this compound forms a stable complex with the gadolinium ion, exhibiting high thermodynamic stability with a log KGdL of -23.46. drugbank.combayer.com While linear agents in general may dissociate more rapidly than macrocyclic ones, the specific structure and chelation properties of this compound contribute to its stability in biological systems. nih.govbayer.com Research has shown that ionic linear contrast agents like this compound can have higher stability compared to non-ionic linear contrast agents. nih.gov

Comparison of Relaxivity and Protein Binding Characteristics with Other Analogs (e.g., Gd-DTPA)

This compound exhibits distinct relaxivity and protein binding characteristics compared to other gadolinium-based contrast agents, such as gadopentetate dimeglumine (Gd-DTPA). Relaxivity refers to the ability of a contrast agent to enhance the relaxation rate of water protons, directly influencing the signal intensity in MRI. Protein binding affects the rotational correlation time of the contrast agent, which in turn impacts its relaxivity.

This compound has a relatively high protein binding capacity, approximately 10%, which is higher than that of Gd-DTPA (around 1.5%). drugbank.commoh.gov.mynih.govajronline.orgajronline.org This higher protein binding contributes to the increased T1 relaxivity of this compound in plasma compared to extracellular contrast agents like Gd-DTPA. drugbank.commoh.gov.mynih.govajronline.org The relaxivity of this compound in plasma is reported to be about 8.7 L/mmol/sec at pH 7, 39°C and 0.47 T, and 6.9 L/mmol/sec at 1.5 T and 37°C. drugbank.commoh.gov.mymedsafe.govt.nz The intrahepatocyte relaxivity of gadoxetate is even higher, approximately 50% greater than in plasma, due to reversible interactions with proteins within the liver cells. ajronline.org This high relaxivity allows for significant contrast enhancement even at a lower administered dose compared to Gd-DTPA. nih.govajronline.org

The following table summarizes some key characteristics of this compound and Gadopentetate Dimeglumine:

CharacteristicThis compoundGadopentetate Dimeglumine (Gd-DTPA)
Protein Binding~10% drugbank.commoh.gov.mynih.govajronline.orgajronline.org~1.5% nih.gov
T1 Relaxivity (Plasma)~8.7 L/mmol/sec (0.47 T, 39°C) drugbank.commoh.gov.mymedsafe.govt.nz ~6.9 L/mmol/sec (1.5 T, 37°C) medsafe.govt.nzLower than this compound moh.gov.mynih.gov
StructureLinear Ionic drugbank.comnih.govbayer.comradiopaedia.orgLinear Ionic wikidoc.org
Hepatocyte UptakeSignificant (~50%) patsnap.comradiopaedia.orgMinimal

Note: This table is intended to be interactive in a digital format.

Research findings highlight the superior liver parenchymal enhancement with this compound compared to agents like gadobenate dimeglumine (Gd-BOPTA) and gadopentetate dimeglumine (Gd-DTPA), particularly in the hepatobiliary phase. moh.gov.myradiopaedia.org Studies have shown that this compound-enhanced MRI can offer improved detection rates for certain liver lesions compared to unenhanced or Gd-DTPA-enhanced images. moh.gov.my

Mechanisms of Cellular Interaction and Transport in Hepatic Systems

Sinusoidal Membrane Transporter Systems: Organic Anion-Transporting Polypeptides (OATPs)

The entry of gadoxetate disodium (B8443419) into hepatocytes from the bloodstream occurs across the sinusoidal (basolateral) membrane, largely mediated by OATP transporter systems. nih.govnih.gov These transporters play a crucial role in the uptake of various endogenous and exogenous organic anions.

Organic anion-transporting polypeptides 1B1 (OATP1B1) and 1B3 (OATP1B3), also known as OATP8, are the primary transporters responsible for the significant uptake of gadoxetate disodium into human hepatocytes. nih.govresearchgate.netnih.gove-cmh.orgresearchgate.net In vitro studies using cells overexpressing these transporters have demonstrated that gadoxetate is a substrate for both OATP1B1 and OATP1B3. tandfonline.comnih.govnih.gov OATP1B1 is predominantly expressed in the liver and is found at the basolateral membrane of hepatocytes. nih.gov OATP1B3 is also highly expressed in the human liver, although its expression might be more restricted to perivenous regions compared to the more uniform expression of OATP1B1 throughout the liver. nih.gov These transporters facilitate the influx of this compound into the hepatocyte cytoplasm.

Research findings indicate that OATP1B1 and OATP1B3 are key players in the hepatic uptake of various organic anions, including bile acids and bilirubins, highlighting their essential roles in hepatic metabolism and bile excretion. nih.gov this compound, being an amphipathic molecule with relatively high protein binding (approximately 10%), fits the characteristics of substrates for the OATP1B subfamily. nih.gov

Alterations in the expression and function of OATP transporters significantly impact the hepatocyte accumulation of this compound, particularly in the context of liver diseases. In conditions like liver cirrhosis and chronic hepatitis, the uptake of this compound by hepatocytes is often reduced and delayed. nih.govresearchgate.net This decreased uptake is attributed, in part, to decreased OATP activity or reduced functional hepatocellular mass. nih.govajronline.org Studies in cirrhotic rat models have shown reduced liver parenchymal enhancement on gadoxetate-enhanced MRI, correlating with decreased OATP1A1 activity (the rat equivalent of human OATP1B1). nih.govtandfonline.com

In hepatocellular carcinoma (HCC), the expression of OATP1B1 and OATP1B3 is typically decreased in tumor cells compared to healthy hepatocytes. nih.gove-cmh.orge-cmh.org This reduced OATP expression leads to diminished uptake of this compound by HCC lesions, resulting in their characteristic hypointensity (dark appearance) in the hepatobiliary phase of MRI, while the surrounding healthy parenchyma with functional OATPs shows hyperintensity (bright appearance). scielo.brnih.gove-cmh.orge-cmh.orgdrugbank.com Conversely, some HCCs or other hepatic lesions that retain or upregulate OATP expression may show iso- or hyperintensity. e-cmh.orgmyesr.org

Progressive Familial Intrahepatic Cholestasis (PFIC) type 1 is another example where altered transporter function impacts gadoxetate kinetics. In a patient with PFIC type 1, decreased hepatocyte uptake and minimal excretion into the bile ducts were observed, suggesting intrinsic liver dysfunction potentially linked to a defect that may downregulate OATP1 and MRP2. core.ac.ukresearchgate.netnih.gov

The intracellular accumulation capacity of this compound, which is dependent on the amount of functioning OATP proteins, has been explored as a potential biomarker for liver function. nih.gov Reduced OATP expression or function in diseased livers leads to lower intracellular accumulation.

Here is a table summarizing the primary sinusoidal uptake transporters for this compound:

TransporterLocationPrimary Substrates (Endogenous)Role in Gadoxetate Uptake
OATP1B1Sinusoidal MembraneBile Acids, BilirubinsMajor Contributor
OATP1B3Sinusoidal MembraneBile Acids, BilirubinsMajor Contributor
NTCPSinusoidal MembraneBile SaltsWeak Contributor

Role of Na+/Taurocholate Co-transporting Polypeptide (NTCP) in Hepatocyte Entry

Canalicular Membrane Transporter Systems: Multidrug Resistance-Associated Proteins (MRPs)

Following uptake into hepatocytes, this compound is transported across the canalicular (apical) membrane into the bile ducts, a process primarily mediated by multidrug resistance-associated proteins (MRPs). nih.govcore.ac.ukresearchgate.netnih.gov

Multidrug Resistance Protein 2 (MRP2), also known as ABCC2, is the main transporter responsible for the biliary excretion of this compound. nih.govscielo.brcore.ac.ukresearchgate.netnih.govtandfonline.com MRP2 is localized on the canalicular membrane of hepatocytes and actively transports a variety of organic anions, including conjugated metabolites and bile salts, into the bile. semanticscholar.org Studies in Mrp2-deficient rats have shown delayed clearance of gadoxetate from the liver and absence of detectable gadoxetate in feces, indicating that MRP2 is essential for its transport into bile. researchgate.net

Approximately 50% of the injected gadoxetate dose is excreted via the bile duct in individuals with normal hepatobiliary function. nih.govscielo.brpatsnap.comradiopaedia.orgresearchgate.net This significant biliary excretion allows for visualization of the biliary system on delayed MRI images. nih.govresearchgate.net The transport of gadoxetate by MRP2 contributes to the hepatobiliary phase enhancement observed in MRI.

MRP3 (ABCC3) is another MRP transporter expressed in hepatocytes, but it is located on the sinusoidal membrane and is involved in transporting substrates back into the bloodstream, particularly when biliary excretion is impaired. nih.gove-cmh.orge-cmh.orgsemanticscholar.org While MRP2 mediates efflux into the bile, MRP3 provides an alternative basolateral efflux pathway.

Changes in MRP expression and function, particularly MRP2, can significantly influence the biliary clearance of this compound in pathological states. In some liver diseases, such as liver cirrhosis, biliary excretion of this compound can be significantly reduced and delayed. nih.govresearchgate.net While decreased OATP uptake contributes to reduced liver enhancement in these conditions, alterations in MRP-mediated efflux also play a role.

In hepatocellular carcinoma, while OATP expression is typically downregulated, MRP2 expression can be variable. In most HCCs, decreased OATP influx and relatively preserved or increased MRP2 efflux lead to reduced contrast accumulation and hypointensity in the hepatobiliary phase. nih.gove-cmh.orge-cmh.org However, in some HCC subtypes or other lesions, altered MRP2 expression (e.g., decreased expression) or increased MRP3 expression can lead to intracellular accumulation and atypical enhancement patterns. e-cmh.orgmyesr.org

Studies in rat models of liver cirrhosis have shown that while OATP activity might be decreased, there can be increased MRP2 activity. nih.gov This increased MRP2 activity could potentially contribute to a more rapid efflux from the hepatocytes that do take up the contrast, further impacting the observed enhancement patterns. The upregulation of MRP2 can also be accompanied by morphological changes in bile canaliculi. researchgate.net

The balance between OATP-mediated uptake and MRP-mediated efflux dictates the intracellular concentration of this compound and its subsequent visualization in the liver parenchyma and biliary system. Alterations in these transporters in various liver pathologies directly influence the imaging characteristics of gadoxetate-enhanced MRI, providing insights into the functional status of the hepatobiliary system.

Here is a table summarizing the primary canalicular efflux transporter for this compound:

TransporterLocationPrimary RoleRole in Gadoxetate Excretion
MRP2Canalicular MembraneBiliary ExcretionMajor Contributor
MRP3Sinusoidal MembraneBasolateral EffluxMinor/Alternative Efflux

Characterization of MRP2-Mediated Biliary Excretion Pathways

Intracellular Trafficking and Distribution within Hepatocytes

This compound, a liver-specific magnetic resonance imaging (MRI) contrast agent, exhibits unique pharmacokinetic properties primarily due to its interaction with hepatocyte transport systems. Following intravenous administration, this compound is actively transported into the intracellular space of hepatocytes, a key feature that distinguishes it from purely extracellular contrast agents and leads to intense enhancement of normal liver parenchyma during the hepatobiliary phase of MRI nih.govnih.govpatsnap.com. This intracellular accumulation is crucial for its diagnostic utility, particularly in differentiating lesions with impaired hepatocyte function from healthy liver tissue nih.govnih.govajronline.org.

The uptake of this compound into hepatocytes is primarily mediated by organic anion-transporting polypeptides (OATPs) located on the sinusoidal (basolateral) membrane of hepatocytes nih.govpatsnap.comnih.govrevistagastroenterologiamexico.org. Research indicates that OATP1B1 and OATP1B3 are the main transporters responsible for this influx nih.govpatsnap.comnih.govresearchgate.net. Studies using HEK293 cells overexpressing uptake transporters have shown that gadoxetate is a low-affinity, high-capacity substrate for human OATP1B1 and OATP1B3, and a high-affinity, low-capacity substrate for the Na+-taurocholate cotransporting polypeptide (NTCP), also expressed on the basolateral membrane nih.gov. The expression levels of OATP1B3 have been shown to correlate positively with the degree of hepatic enhancement observed in the hepatobiliary phase researchgate.net.

Once inside the hepatocyte, this compound is not metabolized revistagastroenterologiamexico.org. Its intracellular fate involves either efflux back into the sinusoidal space or excretion into the bile canaliculi revistagastroenterologiamexico.orgnih.gov. The excretion into the bile is primarily facilitated by the multidrug resistance-associated protein 2 (MRP2), an ATP-dependent efflux transporter located on the canalicular membrane of hepatocytes nih.govnih.govrevistagastroenterologiamexico.orgnih.gov. This biliary excretion pathway is significant, with approximately 50% of the administered dose being eliminated via the hepatobiliary route in patients with normal liver and kidney function nih.govpatsnap.comradiopaedia.orgmri-q.com.

Efflux from hepatocytes back into the sinusoidal blood can also occur, mediated by other transporters such as MRP3 and MRP4, which are located on the sinusoidal membrane revistagastroenterologiamexico.org. However, biliary excretion via MRP2 is considered the primary route of elimination from the hepatocyte into the bile duct system nih.govnih.govrevistagastroenterologiamexico.orgnih.gov.

Studies in animal models, such as mutant Wistar rats with MRP2 deficiency, have demonstrated the importance of MRP2 in gadoxetate elimination. These studies showed prolonged liver enhancement and reduced biliary excretion of gadoxetate compared to wild-type rats nih.gov. This highlights the critical role of canalicular transport in clearing the contrast agent from the intracellular space of hepatocytes.

The intracellular distribution and trafficking of this compound within the hepatocyte are governed by the interplay of these influx and efflux transporters. The balance between OATP-mediated uptake and MRP-mediated efflux determines the intracellular concentration of gadoxetate and, consequently, the degree and duration of liver parenchymal enhancement observed during MRI nih.govmriquestions.comdartmouth.edu. Impairment of these transport mechanisms, such as reduced OATP expression or dysfunctional MRP2, can lead to diminished hepatocellular uptake and/or impaired biliary excretion, affecting the contrast enhancement pattern in liver diseases like cirrhosis or hepatocellular carcinoma nih.govajronline.orgnih.govmriquestions.com.

Research findings regarding the transporters involved in this compound intracellular trafficking are summarized in the table below:

Transporter FamilySpecific TransportersLocation in HepatocytePrimary Role in Gadoxetate TransportResearch Findings / Notes
Organic Anion Transporting Polypeptides (OATPs)OATP1B1, OATP1B3 (formerly OATP8)Sinusoidal (Basolateral) MembraneInflux into HepatocytePrimary uptake transporters; Gadoxetate is a low-affinity, high-capacity substrate; Expression correlates with enhancement nih.govpatsnap.comnih.govresearchgate.netnih.gov
Na+-taurocholate cotransporting polypeptide (NTCP)SLCO10A1Sinusoidal (Basolateral) MembraneInflux into HepatocyteHigh-affinity, low-capacity substrate nih.govnih.govumich.edu
Multidrug Resistance-Associated Proteins (MRPs)MRP2 (cMOAT)Canalicular MembraneEfflux into BilePrimary transporter for biliary excretion; Deficiency impairs elimination nih.govnih.govrevistagastroenterologiamexico.orgnih.govmri-q.com
Multidrug Resistance-Associated Proteins (MRPs)MRP3, MRP4Sinusoidal (Basolateral) MembraneEfflux back to SinusoidMay play a role in sinusoidal efflux revistagastroenterologiamexico.org

Note: This table is intended to be interactive, allowing users to sort or filter the data.

The selective uptake and subsequent intracellular presence of this compound in functional hepatocytes are the basis for the hepatobiliary phase of contrast-enhanced MRI, providing valuable functional information about the liver nih.govnih.govpatsnap.comnih.gov.

Pharmacokinetic and Pharmacodynamic Principles in Preclinical and Mechanistic Research

Biphasic Distribution Kinetics: Extracellular and Intracellular Compartments

Following intravenous administration, gadoxetate disodium (B8443419) demonstrates a biphasic distribution pattern. Initially, it distributes into the vascular and extracellular spaces, similar to other extracellular contrast agents. drugbank.comnih.govbayer.comradiopaedia.org Subsequently, due to its lipophilic ethoxybenzyl moiety, it undergoes selective uptake into the intracellular space of hepatocytes. drugbank.comnih.govbayer.com This hepatocyte uptake begins during the first pass and becomes perceivable within the first 90 seconds. ajronline.org Within the liver, gadoxetate disodium is distributed among four compartments: the intravascular space, the extracellular-extravascular space, the intracellular-hepatocyte space, and the biliary ductal system. ajronline.orgajronline.org The total volume of distribution at steady state has been reported as approximately 0.21 L/kg. drugbank.combayer.com this compound shows weak, transient protein binding, less than 10%. drugbank.combayer.com

Preclinical Characterization of Hepato-Biliary and Renal Excretion Pathways

Preclinical research, particularly in rats, has characterized the dual excretion pathways of this compound. nih.gov Approximately 50% of the administered dose is excreted through the hepatobiliary system, and the other 50% is excreted through the kidneys in subjects with normal liver and kidney function. ajronline.orgnih.govbayer.comradiopaedia.org This balanced excretion allows for evaluation of both pathways using serial dynamic MRI. nih.gov In cases of impaired kidney or hepatobiliary function, compensatory mechanisms allow for elimination primarily through the remaining functional pathway, unless both organs are severely compromised. nih.gov

In rats, gadoxetate clearance has been observed to be approximately 70% biliary and 30% renal. nih.gov Biliary excretion is primarily attributed to the Multidrug Resistance Protein 2 (MRP2). drugbank.comnih.govtandfonline.com Hepatic uptake is mediated by organic anion transporting polypeptides (OATPs), specifically OATP1B1, OATP1B3, and Na+ taurocholate co-transporting polypeptide (NTCP) in humans, and Oatp1a1 in rats. drugbank.comajronline.orgnih.govnih.govelsevier.es

Preclinical studies in bile duct ligated rats showed that approximately 89.4% ± 7.5% of the injected dose was cleared within 4 hours via renal excretion, while ligation of renal vessels resulted in approximately 87.0% ± 6.0% excretion within 1 hour via biliary excretion. ajronline.orgdartmouth.edu

Mechanistic Basis of Hepatic Parenchymal Enhancement

The intense contrast enhancement observed in normal liver parenchyma following this compound administration is due to its transport into the intracellular space of hepatocytes. nih.gov This uptake is mediated by organic anion transporting polypeptides (OATPs) expressed on the sinusoidal membrane of hepatocytes. drugbank.comajronline.orgnih.gov The lipophilic ethoxybenzyl moiety of this compound facilitates this hepatocyte uptake. drugbank.comnih.gov Once inside the hepatocytes, the paramagnetic properties of the gadolinium ion lead to a shortening of the T1 relaxation time of water protons, resulting in increased signal intensity on T1-weighted MR images. drugbank.com

Contributions to Lesion-to-Liver Contrast in Experimental Models

This compound significantly contributes to lesion-to-liver contrast in experimental models due to the differential uptake between normal liver parenchyma and focal liver lesions. nih.gov Liver tumors, such as hepatocellular carcinomas (HCCs), often show reduced expression of OATP transporters compared to normal hepatocytes. drugbank.comnih.gov This lack of OATP-mediated uptake in tumor cells results in a lack of contrast enhancement in the lesion during the hepatobiliary phase, while the surrounding healthy liver parenchyma shows intense enhancement due to gadoxetate accumulation. drugbank.comnih.gov This phenomenon leads to a much higher lesion-to-liver contrast in gadoxetate-enhanced MRI compared to MRI with extracellular contrast agents, which is highly beneficial for the detection and characterization of liver tumors in experimental models. nih.gov

In experimental models of hepatic fibrosis, reduced liver parenchymal enhancement has been observed, attributed to slower hepatocyte uptake and rapid elimination due to decreased OATP1 activity and increased MRP2 activity. nih.govelsevier.es

Preclinical Investigation of Blood-Brain Barrier and Placental Barrier Translocation

Preclinical data suggest that this compound diffuses through the placental barrier only to a small extent. bayer.com

Regarding the blood-brain barrier (BBB), this compound is generally restricted from crossing this barrier in adults due to its properties. researchgate.netfrontiersin.org However, studies in juvenile rodents have indicated higher brain exposure in utero, which is explained by the immature BBB prior to birth. researchgate.net This suggests that the BBB and other barriers may develop further during postnatal periods in rodents. researchgate.net

Modeling of this compound Clearance and Distribution Dynamics in Hepatic Systems

Pharmacokinetic modeling has been employed to characterize the clearance and distribution dynamics of this compound in hepatic systems in preclinical settings. In rats, the plasma concentration-time profile can be described by a model with central and peripheral compartments. nih.gov This model assumes that elimination from a central plasma compartment follows first-order kinetics in the kidney and Michaelis-Menten kinetics in the hepatobiliary system. nih.gov

A novel compartmental model has been developed to describe the uptake of gadoxetate from the extracellular space into the hepatocyte and its excretion into bile. nih.gov This model utilizes information on the volume fraction of the extracellular space in the liver, often determined using an extracellular contrast agent like gadopentetate, to estimate the intracellular concentration of gadoxetate in hepatocytes. nih.gov

Physiologically based pharmacokinetic (PBPK) models have also been developed to characterize the pharmacokinetics of gadoxetate in rat blood, spleen, and liver, including a mechanistic description of its hepatobiliary disposition. acs.org These models have been used to investigate interactions with hepatobiliary transporter inhibitors, such as rifampicin, and to explore the use of liver imaging data to refine in vitro-in vivo extrapolation of hepatic transporter kinetic data. acs.org

Modeling has shown that hepatic dysfunction, such as that caused by fibrosis, can impair OATP-mediated uptake of this compound in hepatocytes, leading to decreased parenchymal enhancement. elsevier.esmedigraphic.com Experimental studies in cirrhotic rats have reported that upregulation of MRP2, accompanied by morphological changes in bile canaliculi and microvilli, might explain decreased hepatic parenchymal enhancement. elsevier.es

Advanced Research Applications and Methodological Innovations

Research on Quantitative Liver Function Assessment through Gadoxetate Disodium (B8443419) Uptake

Research has explored the potential of using gadoxetate disodium uptake as a non-invasive method for quantitatively assessing liver function. ajronline.orgnih.gov The degree of hepatic enhancement in the hepatobiliary phase, typically around 20 minutes post-injection, is influenced by the functional capacity of hepatocytes and the activity of the uptake transporters. nih.govajronline.orgtandfonline.com Diminished and delayed enhancement in this phase is observed in patients with impaired liver function, such as those with cirrhosis, presumably due to reduced functional hepatocellular mass or dysfunctional transporters. ajronline.orgajronline.org

Quantitative analysis methods, such as calculating the liver-to-spleen contrast ratio or the hepatocellular uptake index (HUI), have been introduced to estimate liver function based on this compound-enhanced MRI. nih.govrsna.orgresearchgate.net The HUI, for instance, is computed using the volume and signal intensity of the liver and spleen on hepatobiliary phase images. nih.govresearchgate.net These quantitative measures have shown promise in correlating with established methods of liver function assessment. nih.govrsna.orgresearchgate.net

Correlation with Indocyanine Green (ICG) Clearance Analogues in Preclinical Models

Indocyanine Green (ICG) clearance is a conventional method for assessing global liver function. nih.govwikipedia.org Both this compound and ICG are substrates for the same hepatic uptake transporters, specifically OATP1B1 and OATP1B3, and are excreted into the bile via MRP2. nih.govelsevier.esrsna.org This shared transport mechanism suggests a potential correlation between quantitative measures derived from this compound-enhanced MRI and ICG clearance. nih.govrsna.org

Preclinical studies in rats have characterized the compensation mechanisms for gadoxetate excretion in cases of abnormal kidney or hepatobiliary function. nih.gov Research has demonstrated a correlation between quantitative analysis of this compound uptake and ICG clearance in both preclinical and clinical studies. nih.govrsna.org For example, the hepatocellular uptake index (HUI) has shown a strong correlation with the ICG clearance rate (r = 0.87). nih.govrsna.orgresearchgate.net

Investigating Hepatic Fibrosis Progression through Transport Impairment Mechanisms

Hepatic fibrosis, the excessive accumulation of extracellular matrix in the liver, is associated with impaired liver function. As fibrosis progresses, the OATP-mediated uptake of this compound by hepatocytes can be impaired due to reduced hepatocyte function or dysfunction of the transporters. elsevier.esnih.gov This impairment in uptake, along with potential changes in biliary excretion mediated by MRP2, contributes to the decreased hepatic parenchymal enhancement observed in the hepatobiliary phase in patients with fibrosis and cirrhosis. elsevier.esajronline.orgplos.org

Quantitative analysis of this compound-enhanced MRI, such as using the contrast enhancement index (CEI), has been investigated for its ability to predict the stage of hepatic fibrosis. elsevier.esnih.gov Studies have shown a significant negative correlation between the CEI and fibrosis stage. elsevier.esnih.gov The diagnostic performance of CEI in predicting different stages of fibrosis, including mild, moderate, severe fibrosis, and cirrhosis, has been evaluated using ROC analysis. elsevier.esnih.gov

Here is a table summarizing the correlation between CEI and fibrosis stage and the diagnostic performance:

Fibrosis StageCorrelation with CEI (r-value)Adjusted AUROC for CEI
All Stages-0.545 (P < 0.0001)-
Mild (≥ F1)-0.668
Moderate (≥ F2)-0.703
Severe (≥ F3)-0.73
Cirrhosis (F4)-0.84

This data suggests that quantitative analysis of this compound uptake can serve as a non-invasive marker for assessing the stage of hepatic fibrosis. elsevier.esnih.gov

Cellular and Molecular Imaging Research Beyond Macroscopic Enhancement

Beyond its use in macroscopic assessment of liver function and lesion characterization based on bulk tissue enhancement, research is exploring the potential of this compound for cellular and molecular imaging applications. nih.govappliedradiology.com The unique molecular mechanism of this compound, involving specific uptake by hepatocytes via OATPs, provides an opportunity to study liver biology at a more granular level. nih.govnih.gov

Understanding the mode of action of this compound, particularly its interaction with specific membrane transport proteins like OATPs and MRPs, can facilitate research into cellular function and molecular processes within the liver. nih.govfda.gov While conventional gadolinium agents are largely blood-pool agents, the hepatocyte-specific uptake of this compound allows for the differentiation of tissues based on the presence and function of normal hepatocytes. appliedradiology.com This property can be exploited for imaging research aimed at understanding cellular health and molecular transporter activity in various liver conditions. nih.govfda.gov

Development of Advanced Imaging Sequences for Mechanistic Studies

The development of advanced imaging sequences plays a crucial role in maximizing the information obtained from this compound-enhanced MRI for mechanistic studies. Dynamic contrast-enhanced (DCE)-MRI techniques, utilizing rapid sequential imaging after contrast injection, allow for the analysis of contrast uptake and washout kinetics. nih.govtandfonline.com These dynamic methods can provide insights into the transport mechanisms governing this compound distribution within the liver. nih.gov

Various DCE-MRI parameters have been explored to quantify liver function based on the time-intensity curves generated by this compound. nih.govtandfonline.com Compartmental modeling analysis is a representative dynamic method used to analyze the uptake and efflux rates of this compound in hepatocytes. nih.govjst.go.jp Studies have utilized 3D gradient-echo sequences with specific parameters, such as repetition time, echo time, and flip angle, to optimize image acquisition for dynamic and hepatobiliary phase imaging. nih.govtandfonline.comoup.comdartmouth.edu Research also suggests that higher flip angles in the hepatobiliary phase can improve hepatic and biliary imaging. dartmouth.edu The development of workflow-optimized pulse sequence protocols is essential for comprehensive evaluation of the liver with both dynamic and hepatocyte phase images. ajronline.orgdartmouth.edu

Computational and Image Synthesis Approaches for Contrast-Enhanced Data Generation

Computational approaches and image synthesis techniques are being explored to enhance the utility of this compound-enhanced MRI data, particularly for research purposes. These methods can involve the use of pharmacokinetic models to analyze dynamic contrast-enhanced data and estimate parameters related to transporter function. nih.govfda.gov

Computational models, such as the dual-input two-compartmental model, have been introduced to describe the uptake and efflux of this compound in liver tissue over time. nih.gov These models can provide estimates for parameters like the uptake rate into hepatocytes and the efflux rate into bile. nih.gov

Here is a table showing example parameters estimated from a study using a two-compartment uptake and efflux model in healthy volunteers:

ParameterMean Value (± Standard Deviation)Unit
Uptake rate into hepatocytes (ki)0.22 ± 0.05/min
Efflux rate out of hepatocytes (kef)0.017 ± 0.006/min
Hepatic extraction fraction0.19 ± 0.04/min
Total plasma flow (Fp)1.00 ± 0.27mL/min/mL
Liver extracellular space fraction0.20 ± 0.05mL/mL
Arterial flow fraction (fa)0.17 ± 0.12-

These computational approaches allow for the quantitative characterization of transporter-mediated processes in vivo. nih.govfda.gov Furthermore, image synthesis techniques, potentially involving deep learning, could be used to generate contrast-enhanced data under different physiological or pathological conditions, aiding in the understanding of how transport impairment affects image appearance. americanelements.com

In Vitro and In Vivo Models for Studying Transport Protein Expression and Function

In vitro and in vivo models are indispensable tools for studying the expression and function of the transport proteins responsible for this compound uptake and excretion. These models allow researchers to investigate the mechanisms by which OATPs (OATP1B1, OATP1B3) and MRPs (MRP2) facilitate the transport of this compound across hepatocyte membranes. nih.govelsevier.esamegroups.orgfda.gov

In vitro studies using isolated hepatocytes or cell lines expressing specific transporters can help characterize the kinetics and substrate specificity of this compound transport. fda.gov These studies can provide insights into potential drug interactions that might affect this compound uptake or excretion.

In vivo animal models, such as rats with induced liver fibrosis or cholestasis, are used to study the impact of liver disease on transporter expression and function and how these changes affect this compound pharmacokinetics and MRI enhancement patterns. nih.govnih.govplos.org These preclinical models allow for the non-invasive assessment of transporter-mediated processes using dynamic this compound-enhanced MRI and correlation with histological findings and biochemical markers. fda.govajou.ac.kr Studies in cirrhotic rats, for instance, have reported changes in MRP2 expression accompanied by morphological changes in bile canaliculi. elsevier.es These models are crucial for translating findings from basic research on transporter biology to potential clinical applications of this compound-enhanced MRI. ajou.ac.kr

Comparative Research on Hepatic Contrast Agents: Mechanistic Insights

Comparative Analysis of Hepatocyte Uptake Mechanisms with Other Liver-Specific Agents (e.g., Gadobenate Dimeglumine)

Gadoxetate disodium (B8443419) and gadobenate dimeglumine are both considered liver-specific contrast agents due to their uptake by hepatocytes, but they differ in their uptake mechanisms and the extent of hepatobiliary excretion. moh.gov.myajronline.orgresearchgate.net

Gadoxetate disodium's selective uptake by hepatocytes is primarily mediated by organic anion-transporting polypeptides (OATPs), specifically OATP1B1 and OATP1B3, located on the sinusoidal membrane of hepatocytes. patsnap.comdrugbank.comrevistagastroenterologiamexico.orgnih.govresearchgate.net These transporters facilitate the influx of this compound into the liver cells. revistagastroenterologiamexico.orgnih.govresearchgate.net Once inside the hepatocytes, this compound is then transported into the bile canaliculi, largely via the ATP-dependent multidrug resistance-associated protein 2 (MRP2). drugbank.comrevistagastroenterologiamexico.orgdartmouth.edu

Gadobenate dimeglumine also exhibits some hepatocyte uptake, but to a much lesser extent compared to this compound. researchgate.netradiopaedia.orgnih.gov While OATP1B1 and OATP1B3 have been implicated in the uptake of gadobenate dimeglumine as well, the fraction of the injected dose taken up by hepatocytes is significantly lower, typically ranging from 2% to 5%. nih.govresearchgate.netnih.govmdpi.com The majority of gadobenate dimeglumine is cleared by the kidneys. nih.gov

This difference in the extent of hepatocyte uptake leads to variations in the timing and intensity of liver parenchymal enhancement during the hepatobiliary phase. This compound provides peak parenchymal enhancement earlier, typically around 20 minutes post-injection, due to its higher uptake. nih.govresearchgate.net Gadobenate dimeglumine, with its lower hepatocyte uptake, shows maximal parenchymal enhancement later, usually between 60 and 120 minutes after injection. researchgate.net

Research findings highlight the difference in hepatocyte uptake:

Contrast AgentApproximate Hepatocyte Uptake (% of injected dose)Primary Uptake Transporters
This compound~50%OATP1B1, OATP1B3
Gadobenate Dimeglumine2-5%OATP1B1, OATP1B3

Studies using experimental models, such as OATP knockout mice, have confirmed that OATPs are primarily responsible for the hepatic uptake of both this compound and gadobenate dimeglumine. mdpi.comdiabetesjournals.org

Differential Biological Distribution Patterns Compared to Other Gadolinium Agents in Experimental Systems

Experimental systems, including animal models and cell cultures, have been instrumental in understanding the differential biological distribution patterns of this compound compared to other gadolinium agents.

In rodent models, studies have demonstrated the rapid and extensive uptake of this compound by hepatocytes, consistent with its human pharmacokinetics. ajronline.org This uptake is significantly higher than that observed with conventional extracellular agents like gadopentetate dimeglumine. ajronline.orgajronline.org The distribution of this compound within the liver encompasses the intravascular space, extracellular-extravascular space, intracellular-hepatocyte space, and biliary ductal system. ajronline.org

Comparative studies in experimental systems have also highlighted the difference in biliary excretion between this compound and other agents. The substantial hepatocyte uptake of this compound leads to significant excretion into the bile, a pathway that is negligible for most other GBCAs, including many conventional extracellular agents. nih.govnih.gov While gadobenate dimeglumine also undergoes some biliary excretion, the fraction is considerably lower than that of this compound. nih.govresearchgate.netnih.gov

Experimental studies have also investigated the uptake of this compound in liver lesions. In models of hepatocellular carcinoma and metastases, which typically have reduced or absent OATP expression, the uptake of this compound is significantly impaired compared to healthy liver tissue. patsnap.compatsnap.comajronline.org This differential uptake forms the basis for the appearance of these lesions as hypointense areas during the hepatobiliary phase in clinical MRI. patsnap.compatsnap.comrevistagastroenterologiamexico.orgajronline.org

Research in cell culture models, particularly using cell lines expressing specific OATP transporters, has confirmed the role of OATP1B1 and OATP1B3 in the uptake of this compound. nih.govresearchgate.netmdpi.com These studies provide detailed insights into the molecular mechanisms governing the transport of this compound into hepatocytes. nih.govresearchgate.net

Experimental data on distribution and uptake:

Contrast AgentHepatic Compartments of Distribution in LiverPrimary Excretion Route in Experimental Models
This compoundIntravascular, Extracellular, Intracellular (Hepatocyte), BiliaryHepatobiliary & Renal
Conventional Extracellular GBCAsIntravascular, ExtracellularRenal
Gadobenate DimeglumineIntravascular, Extracellular, Intracellular (Hepatocyte - lower)Renal (primarily), Hepatobiliary (minor)

These differential distribution patterns in experimental systems underscore the unique properties of this compound that contribute to its efficacy as a liver-specific contrast agent for MRI.

Emerging Research Directions and Future Perspectives

Integration of Gadoxetate Disodium (B8443419) Principles in Novel Biomarker Development

The hepatocyte-specific uptake and biliary excretion of gadoxetate disodium are directly linked to the functional status of liver cells and the expression and activity of hepatic transporters nih.govdrugbank.comnih.gov. This intrinsic relationship is being explored to develop novel imaging biomarkers for assessing liver function and pathology.

Research indicates that the degree of hepatic parenchymal enhancement and the rate of contrast clearance in the hepatobiliary phase following this compound administration can serve as indicators of hepatocellular function nih.govnih.govrsna.org. For instance, impaired liver function, such as in cases of cirrhosis, leads to decreased uptake and delayed clearance of the contrast agent, resulting in reduced parenchymal enhancement in the hepatobiliary phase nih.gov. Studies have shown correlations between quantitative metrics derived from this compound-enhanced MRI and established liver function tests, such as indocyanine green (ICG) clearance rsna.orgrsna.orgresearchgate.net.

Emerging research is focusing on developing more sophisticated quantitative parameters from this compound-enhanced MRI to serve as non-invasive biomarkers. One such proposed parameter is the intracellular accumulation capacity (IAC) of this compound, derived from principles similar to extracellular volume (ECV) calculation in cardiac imaging. Initial studies suggest that IAC may correlate with synthetic liver function markers like serum albumin and could potentially differentiate between patients with and without liver cirrhosis nih.gov.

Furthermore, the interaction of this compound with specific hepatic transporters, particularly OATP1B1 and OATP1B3 for uptake and MRP2 for biliary efflux, makes it a potential probe for assessing transporter function in vivo nih.govdrugbank.comchalmers.se. This is particularly relevant in the context of drug-induced liver injury (DILI) and drug-drug interactions where transporter function can be affected chalmers.senih.gov. Gadoxetate-enhanced MRI has shown promise as a functional biomarker for detecting the inhibition of transporter-mediated hepatic uptake and clearance in preclinical models chalmers.se.

Data from studies investigating the correlation between quantitative MRI parameters and liver function markers highlight the potential of this compound in biomarker development. For example, a study evaluating quantitative parameters found strong correlations between relative enhancement of the liver and T1 time at 20 minutes post-contrast injection, as well as between the liver-spleen contrast ratio and hepatic uptake rate, suggesting their utility in evaluating liver function tandfonline.com.

Quantitative MRI Parameter (Derived from this compound)Correlated Liver Function MarkerCorrelation Strength (Example)
Hepatocellular Uptake Index (HUI)ICG-PDRR = 0.87 researchgate.net
Intracellular Accumulation Capacity (IAC)Serum AlbuminHigher correlation than Reduction Rate (RR) nih.gov
Relative Enhancement (RE)Hepatic Fat Fraction (HFF) (in pediatric NAFLD)Significant association with gamma-glutamyltransferase in certain patient subgroups mdpi.com
Relative Enhancement of LiverT1 time at 20 min post-contrast
Liver-Spleen Contrast Ratio at 20 min post-contrastHepatic Uptake Rate

Note: Correlation strengths and significance may vary depending on the study population and methodology.

Potential for High-Resolution Molecular Imaging in Liver Biology Research

This compound's selective uptake by hepatocytes provides a unique opportunity for high-resolution molecular imaging of liver biology. By visualizing the distribution and concentration of the contrast agent within the liver parenchyma, researchers can gain insights into hepatocyte function at a detailed level.

The ability of this compound to highlight functioning hepatocytes allows for improved detection and characterization of focal liver lesions, including small and early-stage hepatocellular carcinomas (HCCs), which often exhibit reduced or absent OATP expression compared to surrounding healthy tissue nih.govnih.gov. This differential uptake creates a high lesion-to-background contrast in the hepatobiliary phase, facilitating their identification nih.govnih.gov.

Beyond lesion detection, this compound-enhanced MRI can potentially provide information about the biological characteristics of liver tumors. Studies have explored its promise in predicting tumor grade, the presence of biliary and stem cell markers, microvascular invasion, and the likelihood of future hypervascularization and post-treatment recurrence in HCC nih.gov. This suggests that the imaging characteristics observed with this compound may reflect underlying molecular and cellular processes within the tumor microenvironment.

The development of optimized imaging protocols, including the use of higher flip angles in the hepatobiliary phase, has been shown to further enhance the contrast between the liver and focal lesions, improving the sensitivity for detecting small lesions researchgate.net. This technical advancement contributes to the potential for higher-resolution imaging and more detailed assessment of liver architecture and cellular function.

The selective nature of this compound uptake makes it a valuable tool for studying the spatial heterogeneity of liver function, which can be altered in various liver diseases. High-resolution imaging can potentially reveal regional differences in hepatocyte function and transporter expression, providing a more comprehensive understanding of disease progression and response to therapy.

Advancements in Quantitative Imaging Techniques Driven by this compound Characteristics

The distinct pharmacokinetic profile of this compound has been a driving force behind the development and refinement of quantitative imaging techniques in liver MRI. Unlike extracellular contrast agents that primarily reflect vascularity and interstitial space, this compound's intracellular uptake and biliary excretion introduce additional physiological parameters that can be quantified.

Dynamic contrast-enhanced (DCE) MRI with this compound allows for the assessment of both perfusion and hepatocyte uptake and efflux kinetics nih.gov. Tracer kinetic models are being developed and applied to analyze the time-signal intensity curves in different liver compartments (e.g., hepatic artery, portal vein, liver parenchyma) to estimate parameters such as hepatic blood flow, hepatic extraction fraction, and intracellular uptake and efflux rates nih.gov.

Quantitative T1 mapping techniques, performed before and after this compound administration, are also being explored to assess liver function. The change in T1 relaxation time is related to the concentration of gadolinium in the tissue, and by measuring T1 values in the liver parenchyma over time, researchers can quantify the uptake and retention of this compound rsna.orgtandfonline.com. These quantitative T1 maps can provide objective measures of liver enhancement, which may be less susceptible to variations in imaging parameters compared to signal intensity ratios.

Studies have demonstrated the feasibility of using quantitative parameters derived from this compound-enhanced MRI, such as the hepatocyte uptake ratio and relative enhancement, to estimate liver function and differentiate between different stages of liver disease rsna.orgtandfonline.com. These quantitative techniques offer the potential for more reproducible and standardized assessment of liver function compared to subjective visual interpretation of images.

The development of robust and validated quantitative imaging biomarkers based on this compound characteristics is an active area of research. This includes optimizing acquisition protocols, refining tracer kinetic models, and establishing standardized analysis methods to ensure the reliability and comparability of quantitative measurements across different centers and patient populations.

Challenges and Opportunities in Mechanistic Research on this compound Interaction with Disease Processes

Understanding the precise mechanisms by which this compound interacts with various liver disease processes presents both challenges and opportunities for future research. The altered expression and function of hepatic transporters in different pathologies significantly influence this compound kinetics, and elucidating these interactions is crucial for optimizing its use as a diagnostic and potentially prognostic tool.

In hepatocellular carcinoma (HCC), for example, the reduced uptake of this compound is attributed to the downregulation of OATP transporters in malignant hepatocytes nih.govnih.gov. However, the degree of OATP downregulation can vary depending on the tumor differentiation and biological characteristics, offering an opportunity to use this compound enhancement patterns to infer aspects of tumor biology nih.gov. Further mechanistic research is needed to fully understand the relationship between specific genetic and molecular alterations in HCC and their impact on transporter expression and this compound uptake.

Chronic liver diseases, such as fibrosis and steatosis, also affect hepatocyte function and transporter activity, influencing this compound kinetics mdpi.comrxlist.com. Research is ongoing to characterize how different stages and etiologies of liver disease impact this compound uptake and excretion, and whether quantitative metrics can provide insights into disease severity and progression mdpi.com. Challenges include accounting for confounding factors such as inflammation, cholestasis, and altered hepatic blood flow, which can also influence contrast agent distribution nih.gov.

Opportunities exist in using this compound as a tool to study the in vivo function of hepatic transporters in various disease states and in response to therapeutic interventions. By observing changes in this compound kinetics, researchers can non-invasively assess the impact of disease or drugs on transporter activity, which is critical for understanding drug disposition and potential drug-induced liver injury chalmers.senih.gov.

Further mechanistic research is also needed to explore the potential of this compound in evaluating biliary function and detecting subtle alterations in bile excretion pathways, which can be affected in various liver and biliary disorders nih.gov.

Q & A

Q. Why do studies report conflicting results on this compound’s impact on breath-holding capacity?

  • Analysis : Differences in injection protocols (e.g., 2 mL/s vs. 1 mL/s) and patient populations (healthy volunteers vs. COPD patients). Use controlled crossover studies with standardized breath-hold durations (e.g., 20 seconds) and monitor physiological variables (SpO2, heart rate) to isolate contrast-specific effects .

Q. How to address discrepancies in OATP1B1 expression levels post-Gadoxetate Disodium exposure?

  • Analysis : Standardize experimental conditions (e.g., incubation time, cell confluency). Use dual immunohistochemistry/Western blotting for protein quantification and single-cell RNA sequencing to resolve heterogeneity in gene expression across hepatocyte subpopulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gadoxetate Disodium
Reactant of Route 2
Gadoxetate Disodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.